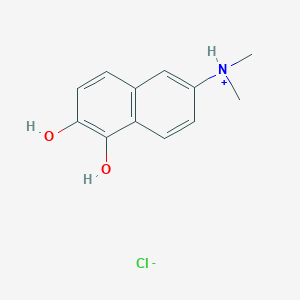

2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride

Description

Chemical Structure and Properties The compound “2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride” features a naphthalene backbone substituted with hydroxyl groups at positions 5 and 6, an amine group at position 2, and a dimethylated nitrogen linked to a hydrochloride counterion. For instance:

- Hydrophilicity: The dihydroxy groups may enhance water solubility compared to non-hydroxylated analogs like β-naphthylamine hydrochloride (CAS 612-52-2) .

- Stability: The hydrochloride salt likely improves stability, a common feature in pharmacologically active amines such as diphenhydramine hydrochloride (CAS 147-24-0) .

Hypothetical Pharmacological Profile Based on structural analogs with antihistaminic activity (e.g., Diatrin in ), the compound may exhibit histamine receptor antagonism.

Properties

CAS No. |

21489-79-2 |

|---|---|

Molecular Formula |

C12H14ClNO2 |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

(5,6-dihydroxynaphthalen-2-yl)-dimethylazanium;chloride |

InChI |

InChI=1S/C12H13NO2.ClH/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15;/h3-7,14-15H,1-2H3;1H |

InChI Key |

RBJPRONKNIHBQZ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Preparation of 2-Naphthylamine

A foundational route to 2-naphthylamine involves the synthesis from 2-acetonaphthone, which is converted through oxime formation, rearrangement, and deacetylation steps as described in patent CN101704758A. This route is relevant as the starting 2-naphthylamine scaffold is modified further to introduce hydroxyl and N,N-dimethyl groups.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Oxime formation | 2-Acetonaphthone + hydroxylamine hydrochloride, ethanol-water (1:1), sodium acetate, 50°C, 20 min | 2-Acetonaphthone oxime | 99 |

| 2 | Rearrangement in polyphosphoric acid | Polyphosphoric acid, 40-70°C, 1-3 h | 2-Acetylnaphthylamine | 100 |

| 3 | Deacetylation | Hydrochloric acid in ethanol, 70-90°C, 0.5-1.5 h, neutralization with 6M NaOH | 2-Naphthylamine (crude) | 100 |

This method is noted for its operational simplicity, mild conditions, and high yields, making it suitable for laboratory-scale synthesis.

Specific Preparation of 2-Naphthylamine, 5,6-Dihydroxy-N,N-dimethyl-, Hydrochloride

Synthetic Strategy Overview

The target compound requires:

- Introduction of hydroxyl groups at the 5 and 6 positions on the naphthyl ring.

- N,N-dimethylation of the amino group.

- Isolation as the hydrochloride salt.

The synthesis typically involves:

- Preparation of a 5,6-dihydroxy substituted naphthyl intermediate.

- N,N-dimethylation of the amino group.

- Formation of the hydrochloride salt.

Preparation of 5,6-Dihydroxy Substituted Intermediate

Literature on the synthesis of 5,6-dihydroxy-2-aminotetralin derivatives provides analogous synthetic routes. The key intermediate, 5,6-dimethoxy-2-tetralone, is synthesized from substituted hydroxynaphthalenes through bromination, methylation, and methoxylation steps. This intermediate is then demethylated to yield the 5,6-dihydroxy derivative.

- Start with 1,6-dibromo-2-hydroxynaphthalene.

- Methylate hydroxyl groups to form 1,2,6-trimethoxynaphthalene.

- Convert to 5,6-dimethoxy-2-tetralone via cyclization and oxidation.

- Demethylate methoxy groups to hydroxyl groups to yield 5,6-dihydroxy-2-aminotetralin.

This approach uses reagents such as bromine in acetic acid, dimethyl sulfate for methylation, sodium methoxide, and copper(I) iodide catalysis. Demethylation is typically performed with boron tribromide or similar reagents.

N,N-Dimethylation of the Amino Group

The secondary amine intermediate (5,6-dihydroxy-2-aminotetralin) undergoes reductive N-alkylation to introduce the N,N-dimethyl groups. This can be achieved by:

- Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- Direct methylation using methyl iodide or dimethyl sulfate under basic conditions.

The reductive N-alkylation method is preferred for selectivity and yield.

Formation of Hydrochloride Salt

The final step involves treating the N,N-dimethylated amine with hydrochloric acid in an alcoholic solvent (ethanol or isopropanol) to precipitate the hydrochloride salt. This salt form improves stability and handling.

Detailed Reaction Conditions and Data Tables

Analytical and Purification Notes

- Intermediates are purified by filtration, washing with water or alcohol, and recrystallization from toluene or mixed solvents to ensure high purity.

- Reaction progress is monitored by TLC and confirmed by NMR and IR spectroscopy.

- Final hydrochloride salt is characterized by melting point, elemental analysis, and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction of the nitro group (if present) can yield amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Research in Toxicology and Carcinogenesis

2-Naphthylamine derivatives have been extensively studied for their toxicological effects and potential carcinogenic properties. Research indicates that exposure to this compound can lead to significant health risks, particularly bladder cancer among workers in industries using aromatic amines.

Case Studies

- Epidemiological Studies : A landmark study highlighted that workers exposed to 2-naphthylamine had a bladder cancer incidence rate 61 times higher than the general population. This study involved extensive data collection from the British chemical industry and established a strong correlation between occupational exposure and cancer risk .

- Longitudinal Studies : Another investigation reported that among workers with over five years of exposure, nearly 94% developed bladder tumors, emphasizing the importance of exposure duration on health outcomes .

Cosmetic Formulations

The compound is utilized in cosmetic formulations due to its properties as a dye and its potential skin benefits. It is often included in formulations aimed at improving skin hydration and appearance.

Formulation Insights

- Topical Applications : Research has shown that formulations containing naphthylamine derivatives can enhance skin hydration and improve the sensory properties of creams and lotions. The interaction of these compounds with other ingredients can optimize product performance .

Industrial Applications

In industrial settings, particularly in dye manufacturing and rubber production, 2-naphthylamine derivatives are used as intermediates. Their role as antioxidants in rubber products has been noted, although concerns regarding their carcinogenicity necessitate careful handling.

Industrial Usage Data

| Application Area | Usage Description | Health Risks |

|---|---|---|

| Dye Manufacturing | Used as a precursor for synthetic dyes | High carcinogenic potential |

| Rubber Production | Acts as an antioxidant in rubber compounds | Occupational exposure risks |

Pharmaceutical Research

The compound's chemical structure allows for modifications that can lead to the development of new pharmaceutical agents. Its derivatives are being explored for potential therapeutic effects, including anti-inflammatory properties.

Research Findings

Mechanism of Action

The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (aromatic amines, dimethylated nitrogen, hydrochloride salts) and/or pharmacological activities:

Key Differences and Implications

Hydroxyl Substituents: The 5,6-dihydroxy groups in the target compound may enhance polarity and reduce blood-brain barrier penetration compared to non-hydroxylated analogs like β-naphthylamine hydrochloride. This could mitigate neurotoxicity but limit CNS-targeted applications .

Dimethylamine vs.

Safety Profile: The absence of carcinogenic naphthylamine metabolites (a risk in β-naphthylamine) could improve safety, but hydroxylation may introduce new metabolic pathways requiring toxicological evaluation .

Therapeutic Potential

- Antihistaminic Activity : If active, the compound’s efficacy might resemble Diatrin, but hydroxyl groups could enhance binding to histamine receptors or antioxidant activity (e.g., scavenging free radicals in inflammatory conditions) .

Biological Activity

2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride, also known as 6-(methylamino)naphthalene-1,2-diol, is a compound with significant biological activity. This article reviews its pharmacological properties, toxicological data, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₁N₁O₂

- SMILES Notation : CNC1=CC2=C(C=C1)C(=C(C=C2)O)O

- InChIKey : OLZBKKMAIQVQNN-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of naphthylamines, including 2-naphthylamine compounds, exhibit various biological activities such as antimicrobial, anticancer, and antioxidant effects.

Antimicrobial Activity

A study highlighted that certain naphthylimides demonstrated superior antimicrobial properties against Escherichia coli, surpassing traditional antibiotics like norfloxacin and chloramphenicol . The mechanism involved the formation of complexes with DNA, inhibiting its replication and exhibiting bacteriostatic effects.

Anticancer Potential

In vitro studies have shown that naphthoquinone derivatives possess cytotoxic effects on cancer cell lines. For example, a series of naphthoquinones were tested on HeLa cells, revealing significant growth inhibition compared to controls . The presence of hydroxyl groups at specific positions on the naphthoquinone ring was crucial for enhancing anticancer activity.

Table 1: Summary of Biological Activities

Toxicological Data

Toxicological studies are critical for assessing the safety profile of 2-naphthylamine derivatives. Research has indicated potential carcinogenic effects in animal models exposed to high doses of related compounds. For instance, studies on C.I. Direct Blue 218 demonstrated increased incidences of neoplasms in treated mice .

Table 2: Toxicological Findings

| Study Type | Animal Model | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Carcinogenicity | F344/N Rats | 20,000 | Lower body weight; increased organ weights |

| Carcinogenicity | B6C3F1 Mice | 20,000 | Hepatocellular adenomas and carcinomas |

The biological activities of 2-naphthylamine derivatives can be attributed to their ability to interact with cellular components:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride with high purity?

- Methodological Answer : Synthesis should involve controlled methylation of 2-naphthylamine precursors under inert atmospheres to prevent oxidation of hydroxyl groups. Use stoichiometric dimethylamine hydrochloride in anhydrous solvents (e.g., methanol or DMF) at 60–80°C, followed by recrystallization from ethanol/water mixtures to remove unreacted amines. Purity can be verified via HPLC with UV detection (λ = 280 nm) and comparison to reference standards .

Q. How can researchers ensure the stability of 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride during storage?

- Methodological Answer : Stability is pH-dependent. Store lyophilized samples in amber vials at –20°C under nitrogen to prevent hygroscopic degradation and oxidation. For aqueous solutions, buffer at pH 4–6 (e.g., citrate-phosphate buffer) and avoid prolonged exposure to light. Monitor stability via periodic NMR (¹H, 400 MHz) to detect hydrolysis or demethylation .

Q. What chromatographic techniques are optimal for separating 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride from structurally similar byproducts?

- Methodological Answer : Reverse-phase HPLC using a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (25:75 v/v) at 1 mL/min. UV detection at 254 nm provides resolution between dimethylated and monomethylated derivatives. Confirm peaks via LC-MS (ESI+ mode) for accurate mass verification .

Advanced Research Questions

Q. How do stereochemical and electronic modifications in 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride affect its binding affinity to cytochrome P450 enzymes?

- Methodological Answer : Perform computational docking studies (e.g., AutoDock Vina) using CYP1A2 and CYP2E1 crystal structures to predict binding modes. Validate experimentally via fluorescence quenching assays with recombinant enzymes. Compare kinetic parameters (Km, Vmax) to parent 2-naphthylamine to assess hydroxylation-driven changes in metabolism .

Q. What experimental designs reconcile contradictory carcinogenicity data between in vitro (e.g., Ames test) and in vivo (rodent) models for hydroxylated naphthylamine derivatives?

- Methodological Answer : Use tiered testing: (1) Ames test with TA98 and TA100 strains (±S9 metabolic activation), (2) comet assay in human urothelial cells, and (3) long-term rodent bioassays (18–24 months) with bladder implantation models. Address species-specific metabolism by quantifying 5,6-dihydroxy metabolites in urine via GC-MS to correlate exposure and tumorigenicity .

Q. How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts for dimethylated naphthylamine derivatives?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict ¹H and ¹³C shifts. Compare with experimental NMR data (500 MHz, DMSO-d6) and adjust for solvent effects. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm dimethylation sites .

Q. What strategies mitigate batch-to-batch variability in metabolic profiling of 5,6-dihydroxy-N,N-dimethyl-2-naphthylamine hydrochloride?

- Methodological Answer : Standardize in vitro incubation conditions (e.g., liver microsomes from Sprague-Dawley rats, NADPH regeneration system). Use isotopically labeled internal standards (e.g., ¹³C-dimethyl analogs) for LC-MS/MS quantification. Normalize metabolic rates to protein content and control for inter-species differences in glucuronidation/sulfation pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the carcinogenicity of hydroxylated 2-naphthylamine derivatives?

- Methodological Answer : Evaluate study designs for dose thresholds (e.g., linear vs. non-linear responses at <10 mg/kg) and metabolic activation. For example, identifies 2-amino-1-naphthol hydrochloride as carcinogenic in mice but not parent 2-naphthylamine. Replicate findings using human organoid models to assess relevance to human pathology. Cross-validate with epidemiological data on occupational exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.